
3-氟-4-(哌啶-1-基)苯胺
描述
3-Fluoro-4-piperidin-1-yl-phenylamine is a chemical compound with the molecular formula C11H15FN2 and a molecular weight of 194.25 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of piperidine derivatives, including 3-Fluoro-4-piperidin-1-yl-phenylamine, has been a subject of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-piperidin-1-yl-phenylamine consists of a six-membered piperidine ring attached to a phenyl ring through a nitrogen atom . The phenyl ring has a fluorine atom at the 3rd position .科学研究应用
制药行业
哌啶衍生物,包括3-氟-4-(哌啶-1-基)苯胺,在制药行业发挥着重要作用 . 它们存在于二十多种药物类别中 . 它们以不同的方式被用作抗癌、抗病毒、抗疟疾、抗菌、抗真菌、抗高血压、止痛、抗炎、抗阿尔茨海默病、抗精神病和/或抗凝血剂 .
药物设计
含哌啶的化合物代表了药物构建中最重要的合成药物模块之一 . 开发快速且经济高效的取代哌啶合成方法是现代有机化学的重要任务 .
哌啶衍生物的合成
最近的科学文献总结了导致各种哌啶衍生物形成的分子内和分子间反应:取代哌啶、螺哌啶、缩合哌啶和哌啶酮 .
潜在药物的生物学评价
已经涵盖了潜在药物中含有哌啶部分的发现和生物学评价的最新科学进展 . 这包括使用 3-氧代羧酸酯而不是醛,这导致了含有四个立体中心的产物 .
化学反应
阶段 1 脱芳香化是使用已知的吡啶还原体系 (H-Bpin / [Rh(COD)Cl]2) 实现的,剩余双键的氢化由氢气存在下残留的铑催化,产生了良好的化学选择性、高非对映选择性和可观的哌啶产率 .
储存和安全性
3-氟-4-(哌啶-1-基)苯胺的分子量为 194.25,储存在 4°C 的温度下 . 它是一种粉末,并具有与其相关的安全信息,包括危险声明 H302、H315、H319、H335 和预防措施声明 P261、P264、P270、P271、P280、P301+P312、P302+P352、P304+P340、P305+P351+P338、P312、P330、P332+P313、P337+P313、P362、P403+P233、P405、P501 .
作用机制
Mode of Action
It is known that the piperidine nucleus plays a crucial role in the inhibitory effect of certain compounds .
Biochemical Pathways
Compounds with a piperidine nucleus have been found to have an impact on various biochemical pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 19425, which may influence its bioavailability .
生化分析
Biochemical Properties
3-Fluoro-4-piperidin-1-yl-phenylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit tubulin polymerization, which is essential for cell division . This interaction suggests that 3-Fluoro-4-piperidin-1-yl-phenylamine may have potential applications in cancer therapy by preventing the proliferation of cancer cells. Additionally, it interacts with various receptors and ion channels, influencing cellular signaling pathways and metabolic processes.
Cellular Effects
The effects of 3-Fluoro-4-piperidin-1-yl-phenylamine on different cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Fluoro-4-piperidin-1-yl-phenylamine can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . These changes can lead to altered cellular behavior, including reduced proliferation, increased apoptosis, and enhanced stress resistance.
Molecular Mechanism
At the molecular level, 3-Fluoro-4-piperidin-1-yl-phenylamine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its interaction with tubulin results in the inhibition of tubulin polymerization, disrupting the formation of microtubules and ultimately inhibiting cell division . Additionally, 3-Fluoro-4-piperidin-1-yl-phenylamine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of 3-Fluoro-4-piperidin-1-yl-phenylamine can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to 3-Fluoro-4-piperidin-1-yl-phenylamine can lead to sustained changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity. These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-piperidin-1-yl-phenylamine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including organ damage, immune suppression, and metabolic disturbances. Understanding the dosage effects is crucial for determining the safe and effective use of 3-Fluoro-4-piperidin-1-yl-phenylamine in therapeutic applications.
Metabolic Pathways
3-Fluoro-4-piperidin-1-yl-phenylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can influence metabolic flux and metabolite levels, leading to changes in cellular energy production, biosynthesis, and detoxification processes. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 3-Fluoro-4-piperidin-1-yl-phenylamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization, accumulation, and overall bioavailability. For instance, 3-Fluoro-4-piperidin-1-yl-phenylamine may be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cells, it can bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of 3-Fluoro-4-piperidin-1-yl-phenylamine is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its effects. Understanding the subcellular localization of 3-Fluoro-4-piperidin-1-yl-phenylamine is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-fluoro-4-piperidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-10-8-9(13)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVOAZVDLKSGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424541 | |
| Record name | 3-Fluoro-4-piperidin-1-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85983-56-8 | |
| Record name | 3-Fluoro-4-piperidin-1-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-4-(piperidin-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1309622.png)

![[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid](/img/structure/B1309625.png)
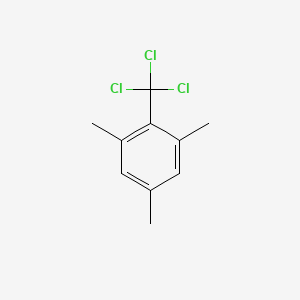
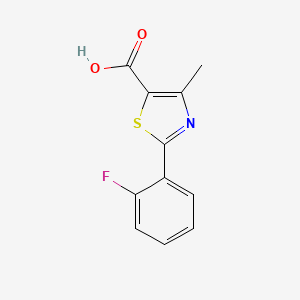

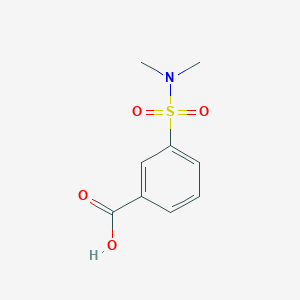
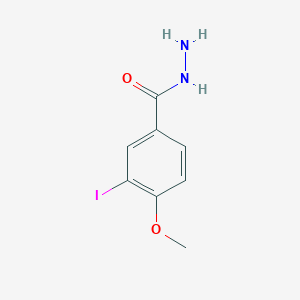
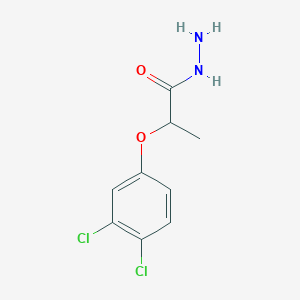


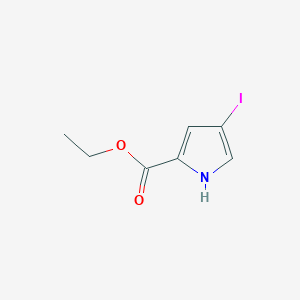
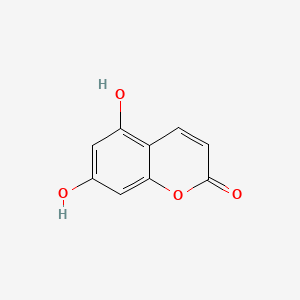
![1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene](/img/structure/B1309658.png)
